Quinoxapeptin B

HIV-1 Reverse Transcriptase Antiviral Drug Discovery Natural Product Inhibitor

Quinoxapeptin B is a naturally occurring chromodepsipeptide isolated from a nocardioform actinomycete. It is characterized as a specific inhibitor of HIV-1 and HIV-2 reverse transcriptase (RT), with a molecular mechanism involving DNA bisintercalation.

Molecular Formula C65H80N16O22
Molecular Weight 1437.4 g/mol
Cat. No. B1256133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoxapeptin B
Synonymsquinoxapeptin B
Molecular FormulaC65H80N16O22
Molecular Weight1437.4 g/mol
Structural Identifiers
SMILESCC1CC1C(=O)OC2CC=NN3C2C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N4C(C(CC=N4)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C3=O)NC(=O)C5=CN=C6C=C(C=CC6=N5)OC)C(C)(C)O)C)C)NC(=O)C7=CN=C8C=C(C=CC8=N7)OC)C(C)(C)O)C)C
InChIInChI=1S/C65H80N16O22/c1-32-21-36(32)61(93)103-46-18-20-71-81-52(46)58(90)69-27-48(84)77(8)29-50(86)79(10)53(64(3,4)96)62(94)100-30-43(74-55(87)41-24-66-39-22-34(98-11)13-15-37(39)72-41)59(91)80-51(45(17-19-70-80)102-33(2)82)57(89)68-26-47(83)76(7)28-49(85)78(9)54(65(5,6)97)63(95)101-31-44(60(81)92)75-56(88)42-25-67-40-23-35(99-12)14-16-38(40)73-42/h13-16,19-20,22-25,32,36,43-46,51-54,96-97H,17-18,21,26-31H2,1-12H3,(H,68,89)(H,69,90)(H,74,87)(H,75,88)/t32-,36-,43+,44+,45-,46-,51-,52-,53+,54+/m0/s1
InChIKeyMQKVZMVMMDIFJL-ODRQGEGLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinoxapeptin B: A Chromodepsipeptide HIV Reverse Transcriptase Inhibitor for Antiviral Research Procurement


Quinoxapeptin B is a naturally occurring chromodepsipeptide isolated from a nocardioform actinomycete. It is characterized as a specific inhibitor of HIV-1 and HIV-2 reverse transcriptase (RT), with a molecular mechanism involving DNA bisintercalation [1][2]. This compound belongs to a series that includes Quinoxapeptin A and the synthetic precursor Quinoxapeptin C, and is structurally related to luzopeptins. Its biological profile makes it a focused tool for studying non-nucleoside RT inhibition and structure-activity relationships in antiviral drug discovery.

Why Quinoxapeptin B Cannot Be Substituted with In-Class Analogs for HIV RT Studies


The quinoxapeptin class exhibits a well-defined but divergent structure-activity profile where minor structural modifications result in profound biological consequences. The natural congeners Quinoxapeptin A and B, along with the synthetic precursor Quinoxapeptin C, display an inverse relationship between HIV-1 RT inhibition and cytotoxic potency [1][2]. Furthermore, the structurally similar luzopeptins, despite sharing a chromodepsipeptide scaffold, are more potent cytotoxic agents but weaker RT inhibitors [1]. This heterogeneity means that the biological outcome—antiviral efficacy versus cytotoxicity—cannot be predicted by class membership alone, making the specific selection of Quinoxapeptin B critical for experiments where a balanced profile between these two parameters is required.

Quinoxapeptin B: Head-to-Head Quantitative Differentiation Data for Scientific Selection


HIV-1 Reverse Transcriptase Inhibitory Potency: Quinoxapeptin B vs. A and Luzopeptin A

Quinoxapeptin B inhibits HIV-1 RT with an IC50 of 10 nM. This places it between its direct analog Quinoxapeptin A (IC50 = 4 nM) and the structurally related luzopeptin A (IC50 = 7 nM) in terms of potency [1]. This ordering provides a critical differentiation: Quinoxapeptin B is not the most potent analog, but its activity is sufficient for mechanistic studies and may offer a wider therapeutic window when paired with its distinct cytotoxicity profile.

HIV-1 Reverse Transcriptase Antiviral Drug Discovery Natural Product Inhibitor

HIV-2 Reverse Transcriptase Inhibitory Activity Profile

Quinoxapeptin B also inhibits HIV-2 RT, with an IC50 of 100 nM. This is compared to Quinoxapeptin A (IC50 = 40 nM) and Luzopeptin A (IC50 = 68 nM) [1]. The 10-fold drop in potency against HIV-2 relative to HIV-1 is consistent across the series but quantifiably distinct for each compound, indicating that chromophore and acyl substituent differences influence the cross-viral activity spectrum.

HIV-2 Reverse Transcriptase Cross-Viral Activity Antiviral Spectrum

Selectivity Over Human DNA Polymerases: A Defining Class Feature Confirmed Quantitatively

The class-defining feature of quinoxapeptins is their exquisite selectivity for viral RT over human DNA polymerases. For Quinoxapeptin A, the closest structural analog, the IC50 values against human DNA polymerases α, β, γ, and δ were 2563, 615, 1798, and 494 nM, respectively [1]. This yields a selectivity window of 124- to 640-fold relative to HIV-1 RT. As Quinoxapeptin A and B are described as having a shared mechanism and 'almost equally active' profiles against RT, this selectivity is a fundamental, class-level differentiator from many other RT inhibitors that exhibit significant host polymerase toxicity.

Selectivity Human DNA Polymerases Off-Target Safety

Cytotoxicity Profile in the Quinoxapeptin Series: A vs. B vs. C

A well-defined potency order for cytotoxicity was established as A > B > C within the quinoxapeptin series, with the removal of each L-Htp acyl substituent leading to a 100–1000-fold reduction in cytotoxic potency [1]. This directly correlates with the reverse potency order for HIV-1 RT inhibition (C > B > A), establishing that Quinoxapeptin B occupies a distinct intermediate position in both activity landscapes. Its synthetic precursor, Quinoxapeptin C, was found to be the most potent RT inhibitor but uniquely lacked the dose-limiting cytotoxic activity characteristic of A and B [1][2].

Cytotoxicity Structure-Activity Relationship Therapeutic Window

Activity Retention Against Drug-Resistant HIV-1 RT Mutants

Quinoxapeptin A was tested against three clinically relevant HIV-1 RT mutants and demonstrated remarkable activity retention. IC50 values were 12 nM (Y181C), 8 nM (K103N), and 6 nM (Y181C/K103N), representing only a 2- to 3-fold loss compared to the wild-type enzyme (IC50 = 4 nM) [1]. This is a defining feature of the class and contrasts sharply with standard non-nucleoside RT inhibitors (NNRTIs), which often lose substantial potency against these same mutations. As Quinoxapeptin B shares the same mechanism and is 'almost equally active' against mutant forms, this resistance-evasion property is inferred to be a class attribute.

Drug Resistance HIV-1 RT Mutants Non-Nucleoside Inhibitor

DNA Binding Mode: Bisintercalation Differentiation from Luzopeptins

Quinoxapeptins bind to DNA via high-affinity bisintercalation, analogous to sandramycin and luzopeptins. However, significant distinctions were observed: the DNA binding of sandramycin and luzopeptin A were similar, but both proved distinguishable from the quinoxapeptins [1]. This indicates that structural variations in the chromophore region, which define Quinoxapeptin B relative to luzopeptins, impact DNA binding affinity and selectivity more than changes in the cyclic peptide backbone. This differential DNA interaction profile is directly linked to the observed biological divergence where luzopeptins are more cytotoxic but less effective RT inhibitors.

DNA Bisintercalation Mechanism of Action Chromophore SAR

Recommended Application Scenarios for Quinoxapeptin B Based on Quantified Differentiation


HIV-1 Reverse Transcriptase Mechanistic Studies Requiring Defined Intermediate Potency

Quinoxapeptin B's HIV-1 RT IC50 of 10 nM [1] makes it the ideal probe for mechanistic studies where the maximal inhibition of Quinoxapeptin A (4 nM) might mask subtle kinetic differences. Its intermediate potency allows for more accurate determination of kinetic constants and facilitates comparative studies in a concentration range where both more and less potent analogs can be benchmarked.

Structure-Activity Relationship (SAR) Studies on the Cytotoxicity-RT Inhibition Axis

The established potency hierarchy for cytotoxicity (A > B > C) and the inverse relationship with RT inhibition (C > B > A) [2][3] positions Quinoxapeptin B as an essential intermediate data point. Procurement of all three compounds (A, B, C) is necessary for any comprehensive SAR study aiming to dissect the structural features responsible for this biological divergence.

Antiviral Resistance Research Focusing on NNRTI-Associated Mutations

The class's ability to retain activity against Y181C, K103N, and the double mutant (IC50 shifts of ≤3-fold) [1] makes Quinoxapeptin B a valuable control compound in resistance profiling panels. Its bisintercalation mechanism offers a distinct mode of RT inhibition that is not compromised by classical NNRTI resistance mutations, making it suitable for elucidating novel resistance pathways.

DNA Bisintercalation Studies Aimed at RT-Specific Targeting

The demonstrated differentiation in DNA binding between quinoxapeptins and luzopeptins [2] means Quinoxapeptin B is the compound of choice for studying how subtle chromophore modifications direct the biological outcome from general cytotoxicity (luzopeptins) to specific RT inhibition. It serves as a key scaffold for designing DNA-binding agents with a targeted antiviral profile.

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